molecular formula C11H16BrN3 B12267876 4-bromo-1-{[1-(but-3-en-1-yl)azetidin-3-yl]methyl}-1H-pyrazole

4-bromo-1-{[1-(but-3-en-1-yl)azetidin-3-yl]methyl}-1H-pyrazole

Cat. No.: B12267876
M. Wt: 270.17 g/mol
InChI Key: OEUWPFIXNPNZAO-UHFFFAOYSA-N
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Description

4-Bromo-1-{[1-(but-3-en-1-yl)azetidin-3-yl]methyl}-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with a bromo group and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-{[1-(but-3-en-1-yl)azetidin-3-yl]methyl}-1H-pyrazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidine ring, followed by the introduction of the but-3-en-1-yl group. The final step involves the formation of the pyrazole ring and the introduction of the bromo substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Safety measures and environmental considerations are also crucial in industrial settings to ensure compliance with regulations.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-{[1-(but-3-en-1-yl)azetidin-3-yl]methyl}-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The bromo group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazole compounds.

Scientific Research Applications

4-Bromo-1-{[1-(but-3-en-1-yl)azetidin-3-yl]methyl}-1H-pyrazole has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a valuable tool for probing biological systems.

    Medicine: The compound has potential therapeutic applications, including the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-bromo-1-{[1-(but-3-en-1-yl)azetidin-3-yl]methyl}-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-butene: A simpler compound with a similar bromo group but lacking the azetidine and pyrazole rings.

    1-Bromo-3-butene: Another related compound with a bromo group and a butene moiety.

    4-Bromo-1-butyne: A compound with a bromo group and an alkyne moiety.

Uniqueness

4-Bromo-1-{[1-(but-3-en-1-yl)azetidin-3-yl]methyl}-1H-pyrazole is unique due to its combination of a pyrazole ring, an azetidine moiety, and a bromo substituent. This unique structure provides distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C11H16BrN3

Molecular Weight

270.17 g/mol

IUPAC Name

4-bromo-1-[(1-but-3-enylazetidin-3-yl)methyl]pyrazole

InChI

InChI=1S/C11H16BrN3/c1-2-3-4-14-6-10(7-14)8-15-9-11(12)5-13-15/h2,5,9-10H,1,3-4,6-8H2

InChI Key

OEUWPFIXNPNZAO-UHFFFAOYSA-N

Canonical SMILES

C=CCCN1CC(C1)CN2C=C(C=N2)Br

Origin of Product

United States

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